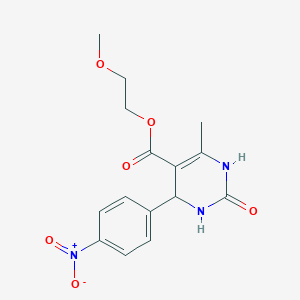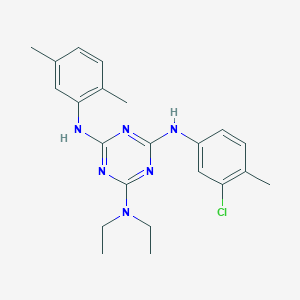![molecular formula C16H17NO5S B5211484 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. It belongs to the family of fenamate drugs and is chemically similar to other NSAIDs such as aspirin and ibuprofen. Meclofenamic acid has been extensively studied for its therapeutic potential and mechanism of action.
Mecanismo De Acción
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. By blocking COX, 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid acid reduces inflammation and pain.
Biochemical and physiological effects:
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid acid has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and alleviate pain and joint damage. It has also been shown to have neuroprotective effects in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid acid has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive compared to other NSAIDs. However, it has some limitations, such as its potential toxicity and side effects, which need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid acid. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its neuroprotective effects in Alzheimer's disease. More research is needed to understand its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to explore its potential as a treatment for other diseases such as osteoarthritis and inflammatory bowel disease.
In conclusion, 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid acid is a promising drug with a wide range of therapeutic potential. Its mechanism of action, biochemical and physiological effects, and potential applications in various diseases make it an interesting subject for scientific research. Further studies are needed to fully understand its therapeutic potential and limitations.
Métodos De Síntesis
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid acid can be synthesized by reacting 2-methoxy-5-nitrobenzoic acid with 2-phenylethylamine and then reducing the resulting nitro compound with sodium dithionite. The final product is obtained after sulfonation with chlorosulfonic acid.
Aplicaciones Científicas De Investigación
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid acid has been studied for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and osteoarthritis. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress in Alzheimer's disease, and alleviate pain and joint damage in osteoarthritis.
Propiedades
IUPAC Name |
2-methoxy-5-(2-phenylethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-15-8-7-13(11-14(15)16(18)19)23(20,21)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIDNSITSQVTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)

![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
amine hydrochloride](/img/structure/B5211509.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)